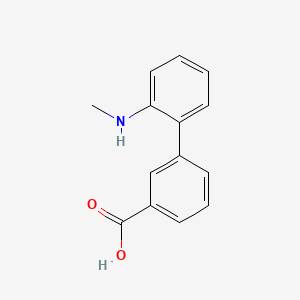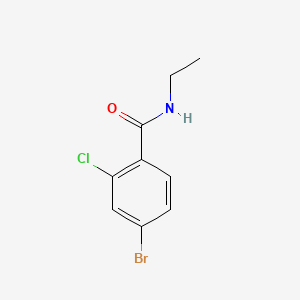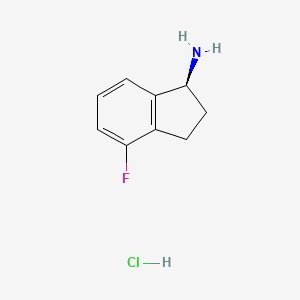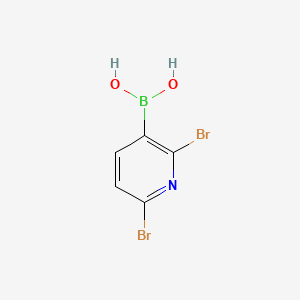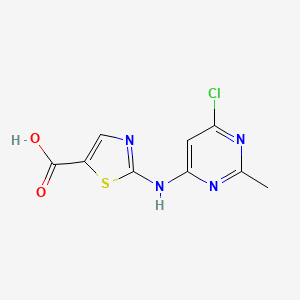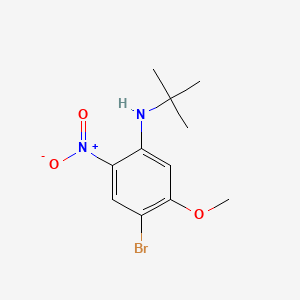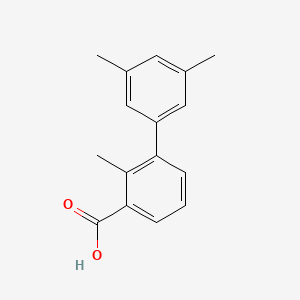![molecular formula C8H13N3O2 B599259 (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1256636-30-2](/img/structure/B599259.png)
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a hexahydropyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, and it contains an amino group and a methyl group at specific positions, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a suitable diketone with an amino acid derivative, followed by cyclization and reduction steps to form the hexahydropyrrolo[1,2-a]pyrazine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor in the production of advanced materials.
作用機序
The mechanism by which (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects depends on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Lacks the amino and methyl groups, resulting in different chemical properties.
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione:
7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Lacks the methyl group, which can influence its chemical behavior and interactions.
Uniqueness
The presence of both the amino and methyl groups in (7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione makes it unique compared to its analogs. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
(7S,8aS)-7-amino-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10-4-7(12)11-3-5(9)2-6(11)8(10)13/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWBHQRPILSAV-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C[C@H](C[C@H]2C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

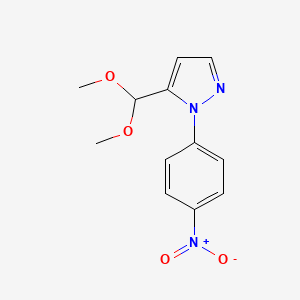
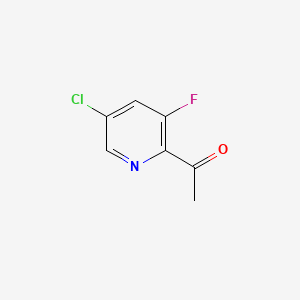
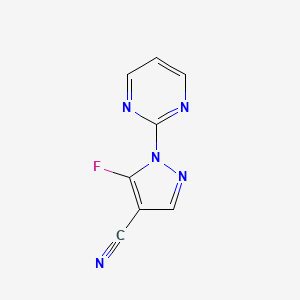
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
